molecular formula C10H11NO B7761755 1,2,3,4-Tetrahydronaphthalen-1-one oxime

1,2,3,4-Tetrahydronaphthalen-1-one oxime

Cat. No.: B7761755
M. Wt: 161.20 g/mol
InChI Key: YFDVQUUMKXZPLK-ZHACJKMWSA-N
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Preparation Methods

The synthesis of 1,2,3,4-Tetrahydronaphthalen-1-one oxime typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions

Chemical Reactions Analysis

1,2,3,4-Tetrahydronaphthalen-1-one oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalen-1-one oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research on this compound may contribute to the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydronaphthalen-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions with biological molecules . These interactions can affect enzyme activity, protein function, and cellular processes.

Comparison with Similar Compounds

1,2,3,4-Tetrahydronaphthalen-1-one oxime can be compared with similar compounds such as:

The presence of the oxime group in this compound makes it unique, as it can participate in specific reactions and interactions that its analogs cannot.

Properties

IUPAC Name

(NE)-N-(3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,12H,3,5,7H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDVQUUMKXZPLK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/O)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3349-64-2
Record name 3,4-dihydronaphthalen-1(2H)-one oxime
Source European Chemicals Agency (ECHA)
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